molecular formula C11H17BN2O2 B1270850 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 827614-64-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B1270850
CAS RN: 827614-64-2
M. Wt: 220.08 g/mol
InChI Key: YFTAUNOLAHRUIE-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, also known as Pinacol Borane or HBpin, is a chemical compound with the formula C6H13BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is a colorless oily substance at room temperature . “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound with the molecular formula C13H17BN2O2 .


Synthesis Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular weight of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is 244.10 .


Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a boiling point of 43 °C/50 mmHg and a flash point of 5 °C. It has a density of 0.89 and a refractive index of 1.40 . “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” has a melting point of 243-248 °C .

Scientific Research Applications

Comprehensive Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Applications

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a versatile organoboron compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Organic Synthesis Intermediates: This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it suitable for nucleophilic and amidation reactions. It’s often used in the synthesis of complex molecules due to its high stability and reactivity .

Drug Development: In pharmaceutical research, this compound is utilized as a building block for drug development. It’s particularly valuable in the synthesis of enzyme inhibitors and ligand drugs, which are crucial in the treatment of various diseases, including cancer .

Biological Applications: The compound’s boronic ester bonds are used in biological applications, such as the construction of stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes like pH, glucose, and ATP levels, making them effective for targeted drug delivery .

Fluorescent Probes: Due to its unique properties, this compound is also employed as a fluorescent probe. It can identify substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is significant in both biological and chemical analysis .

Material Science: In material science, the compound is used in the synthesis of novel polymers with specific optical and electrochemical properties. These materials have potential applications in electronics and photonics .

Catalysis: The compound finds use in catalysis, particularly in borylation reactions. It can facilitate the formation of C-H borylated products, which are valuable intermediates in the synthesis of various organic compounds .

Analytical Chemistry: In analytical chemistry, the compound is used to protect diols during analysis. It helps in the accurate measurement and identification of complex organic molecules .

Environmental Science: Lastly, the compound’s ability to bind with various substances makes it useful in environmental science for detecting and quantifying pollutants and other environmental analytes .

Safety and Hazards

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a highly flammable liquid and vapor. It can generate flammable or ignitable gases upon contact with water .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTAUNOLAHRUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373420
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS RN

827614-64-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyridine-5-boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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